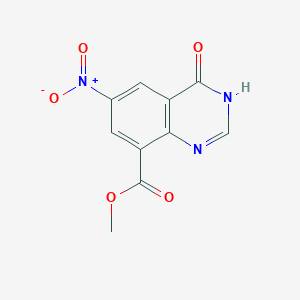
methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate is a chemical compound with the molecular formula C10H7N3O5 and a molecular weight of 249.18 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the condensation of anthranilic acid derivatives with nitro-substituted isocyanates. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 6-amino-4-oxo-3,4-dihydroquinazoline-8-carboxylate.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state quinazoline derivatives.
Applications De Recherche Scientifique
methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate: Similar structure but lacks the nitro group.
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Contains halogen substitutions instead of the nitro group.
Uniqueness
methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7N3O5 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
methyl 6-nitro-4-oxo-3H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)7-3-5(13(16)17)2-6-8(7)11-4-12-9(6)14/h2-4H,1H3,(H,11,12,14) |
Clé InChI |
ZVJNIISINPNCPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1N=CNC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














